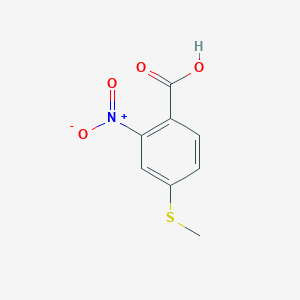

4-Methylsulfanyl-2-nitro-benzoic acid

描述

Contextualization within Substituted Benzoic Acid Chemistry

4-Methylsulfonyl-2-nitro-benzoic acid belongs to the broad class of substituted benzoic acids. These compounds, forming the bedrock of modern organic chemistry, consist of a benzene (B151609) ring attached to a carboxylic acid group, with one or more hydrogen atoms on the ring replaced by other functional groups. trea.comontosight.ai The nature and position of these substituents dramatically influence the molecule's physical and chemical properties, such as acidity, reactivity, and solubility. libretexts.orgpsu.edu

In the case of 4-methylsulfonyl-2-nitro-benzoic acid, the benzene ring is adorned with two potent electron-withdrawing groups: a nitro group (-NO₂) at the ortho position (carbon 2) and a methylsulfonyl group (-SO₂CH₃) at the para position (carbon 4) relative to the carboxylic acid. ontosight.ai Electron-withdrawing groups increase the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate base (the carboxylate anion) through inductive and resonance effects. stackexchange.comdoubtnut.com This electronic configuration makes the compound a reactive substrate for various chemical transformations, particularly at the carboxylic acid functional group. cymitquimica.com

Significance as a Key Intermediate in Organic Synthesis

The principal significance of 4-methylsulfonyl-2-nitro-benzoic acid lies in its role as the key intermediate for the synthesis of the herbicide mesotrione (B120641). trea.comquickcompany.in Mesotrione is a selective, triketone-class herbicide widely used for controlling broadleaf and some grass weeds, particularly in corn crops. wikipedia.org

The synthesis of mesotrione typically involves a multi-step process where 4-methylsulfonyl-2-nitro-benzoic acid is first converted into a more reactive derivative, 2-nitro-4-methylsulfonylbenzoyl chloride. wikipedia.orgjustia.com This is usually achieved by reacting the benzoic acid with a chlorinating agent like thionyl chloride. nih.gov The resulting acid chloride is then reacted with 1,3-cyclohexanedione (B196179) in an esterification reaction, followed by a chemical rearrangement, often catalyzed by a cyanide source, to yield the final mesotrione product. wikipedia.orgresearchgate.net The high demand for mesotrione has consequently driven extensive research into optimizing the production of its crucial precursor, 4-methylsulfonyl-2-nitro-benzoic acid, to develop more efficient, cost-effective, and environmentally benign manufacturing processes. quickcompany.ingoogle.com

Historical Development of Research

Research into 4-methylsulfonyl-2-nitro-benzoic acid is intrinsically linked to the discovery and commercialization of triketone herbicides. The journey began in 1977 when chemists at Stauffer Chemical Company identified a natural herbicidal compound, leptospermone, from the bottlebrush tree. wikipedia.org This discovery prompted extensive research into synthetic analogues, ultimately leading to the development of mesotrione by Zeneca Agrochemicals (now Syngenta), which was first marketed in 2001. wikipedia.org

Early patented methods for synthesizing 4-methylsulfonyl-2-nitro-benzoic acid often relied on the oxidation of 2-nitro-4-methylsulfonyltoluene. justia.com These initial processes frequently employed harsh oxidizing agents and catalysts under high temperatures. For instance, a common method involved the use of nitric acid for oxidation in the presence of a vanadium pentoxide catalyst. justia.comgoogle.com While effective, these methods posed challenges, including the use of toxic catalysts and the generation of hazardous waste streams like nitrogen oxides. google.com

Subsequent research and development, particularly from the early 2000s onward, has focused on creating cleaner and more efficient synthesis routes. This has led to the exploration of alternative oxidizing agents such as hydrogen peroxide and air, often in combination with different catalytic systems, to improve the yield, purity, and safety profile of the manufacturing process. justia.com Recent innovations also include the development of continuous flow processes, which offer better heat transfer and reduced exposure to hazardous materials, further refining the synthesis of this vital agrochemical intermediate. researchgate.net

Chemical Properties and Identifiers

| Property | Value |

| IUPAC Name | 4-methylsulfonyl-2-nitrobenzoic acid nih.gov |

| Synonyms | 2-Nitro-4-methylsulfonylbenzoic acid, NMSBA nih.gov |

| CAS Number | 110964-79-9 nih.gov |

| Molecular Formula | C₈H₇NO₆S nih.govscbt.com |

| Molecular Weight | 245.21 g/mol nih.govscbt.com |

| Melting Point | 211-212 °C chemicalbook.com |

| Boiling Point | 497.8±45.0 °C (Predicted) chemicalbook.com |

| Form | Solid chemicalbook.com |

Overview of Synthetic Methods

| Starting Material | Key Reagents/Catalysts | General Conditions | Reference |

| 2-Nitro-4-methylsulfonyltoluene | Nitric acid, Sulfuric acid, Vanadium pentoxide, Air | Heating at high temperatures (e.g., 145-165 °C) | justia.com |

| 2-Nitro-4-methylsulfonyltoluene | Nitric acid, Sulfuric acid, V₂O₅ | Reaction temperature controlled at 142-146 °C | google.com |

| 1-Chloro-4-methyl sulfonyl benzene | Nitrating agent, then Methyl cyanoacetate (B8463686) with a base | Multi-step process involving nitration and subsequent reaction | quickcompany.in |

| 4-Methyl-sulfonyl-2-nitro-benzoic acid | Thionyl chloride, Methanol | Used to prepare the methyl ester derivative under mild conditions | nih.gov |

Structure

2D Structure

3D Structure

属性

分子式 |

C8H7NO4S |

|---|---|

分子量 |

213.21 g/mol |

IUPAC 名称 |

4-methylsulfanyl-2-nitrobenzoic acid |

InChI |

InChI=1S/C8H7NO4S/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) |

InChI 键 |

VDIKJTUGYIOQTP-UHFFFAOYSA-N |

规范 SMILES |

CSC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Methylsulfanyl 2 Nitro Benzoic Acid

Oxidation-Based Synthetic Routes

The conversion of the methyl group of 2-Nitro-4-methylsulfonyl toluene (B28343) to a carboxylic acid function is the core transformation in the synthesis of 4-Methylsulfanyl-2-nitro-benzoic acid. This is accomplished through several oxidative methodologies.

Hydrogen peroxide serves as a common oxidizing agent for the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid. google.com The use of a CuO/Al2O3 catalyst in a strong acid system, such as concentrated sulfuric acid, has been investigated to improve the efficiency of this process. google.comasianpubs.org This catalytic system promotes the oxidation capacity of hydrogen peroxide, allowing for a reduction in the required amounts of both the oxidant and sulfuric acid. google.comresearchgate.net

Table 1: Optimized Reaction Parameters for Hydrogen Peroxide Mediated Oxidation

| Parameter | Optimal Value/Condition |

| Reactant | 2-Nitro-4-methylsulfonyl toluene |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Catalyst | CuO/Al₂O₃ |

| Medium | Concentrated Sulfuric Acid |

| Molar Ratio (NMST:H₂O₂) | 1:7 asianpubs.org |

| Reaction Temperature | 55–80 °C google.com |

| Yield | Up to 78.3% asianpubs.orgresearchgate.netasianpubs.org |

| NMST refers to 2-Nitro-4-methylsulfonyl toluene |

Nitric acid is another effective oxidizing agent for the conversion of 2-Nitro-4-methylsulfonyl toluene. justia.com This oxidation is typically carried out in the presence of a catalyst, with vanadium pentoxide (V₂O₅) being a commonly used option. justia.comchemicalbook.com The reaction is generally performed in a sulfuric acid medium at elevated temperatures, ranging from 130°C to 170°C. justia.comgoogle.com

In a typical procedure, 2-Nitro-4-methylsulfonyl toluene and vanadium pentoxide are dissolved in sulfuric acid, and the mixture is heated. justia.com Nitric acid is then added gradually over several hours. justia.comchemicalbook.com The reaction is often allowed to proceed for an extended period to ensure complete conversion. justia.com This method has been reported to produce 2-Nitro-4-methylsulfonylbenzoic acid with high purity (at least 95%) and high yields, reaching up to 98%. justia.comchemicalbook.com The process is considered economically viable due to the relatively low cost of the oxidant. google.com

Table 2: Research Findings on Nitric Acid Mediated Oxidation

| Catalyst | Oxidizing Agent | Reaction Medium | Temperature | Reaction Time | Yield | Purity |

| Vanadium Pentoxide (V₂O₅) | Nitric Acid (65%) | Sulfuric Acid (70%) | 145°C - 165°C | ~13 hours | Not specified | >95% justia.com |

| Vanadium Pentoxide (V₂O₅) | Nitric Acid (68%) | Sulfuric Acid (70%) | 140°C | ~11 hours | 98.0% chemicalbook.com | 98.10% chemicalbook.com |

Various metal salts have been explored as catalysts to facilitate the oxidation of 2-Nitro-4-methylsulfonyl toluene. Vanadium salts, particularly vanadium pentoxide, are frequently employed in conjunction with oxidizing agents like nitric acid, as detailed in the previous section. justia.comgoogle.com The catalytic activity of vanadium compounds is crucial for achieving high conversion rates and yields in these reactions. google.com

The use of air or molecular oxygen as the oxidant is an economically and environmentally attractive approach for the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid. justia.compatsnap.com These processes are typically conducted in the liquid phase and often require the presence of a catalyst and sometimes a co-oxidant like nitric acid to proceed at a practical rate. justia.compatsnap.com

One patented method describes the use of an oxidation reaction device with a self-priming stirrer, where 2-nitro-4-methylsulfonyltoluene is oxidized in sulfuric acid with a transition metal oxide catalyst while introducing oxygen. google.compatsnap.com This setup is designed to improve the gas-liquid mass transfer and control the reaction conditions effectively. patsnap.com Another approach involves passing air through a reaction mixture containing 2-Nitro-4-methylsulfonyl toluene, a catalyst such as vanadium pentoxide, and nitric acid in a sulfuric acid medium. justia.com The introduction of oxygen can enhance the efficiency of the nitric acid oxidation process. google.com These methods aim to reduce production costs and minimize waste generation compared to stoichiometric chemical oxidation methods. google.compatsnap.com

Besides hydrogen peroxide and nitric acid, other oxidizing agents have been utilized for the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting the methyl group of 2-Nitro-4-methylsulfonyl toluene to a carboxylic acid. google.com While effective, the use of KMnO₄ can be expensive and generates significant amounts of manganese dioxide (MnO₂) waste, which presents disposal challenges. google.comgoogle.com

Sodium hypochlorite (B82951) (NaClO) is another alternative oxidant that can be employed for this transformation. justia.comgoogle.com Additionally, alkali persulfates have been mentioned as potential oxidizing agents. asianpubs.org These alternative reagents offer different reactivity profiles and may be suitable for specific synthetic requirements, although factors such as cost, safety, and environmental impact must be carefully considered.

Oxidation of Other Related Toluene Derivatives (e.g., 2-nitro-4-methylsulfonyl benzyl (B1604629) chloride/bromide)

The synthesis of this compound can be effectively achieved through the oxidation of halogenated toluene precursors, specifically 2-nitro-4-methylsulfonyl benzyl chloride and 2-nitro-4-methylsulfonyl benzyl bromide. google.com This approach leverages the conversion of a benzylic halide to a carboxylic acid using various oxidizing agents. The reactions are typically conducted in a suitable solvent such as acetonitrile (B52724) (CH3CN), and the choice of oxidant influences the reaction conditions and yield. google.com

For instance, the oxidation of 2-nitro-4-methylsulfonyl benzyl chloride can be performed using tert-Butyl hydroperoxide (t-BuOOH) or sodium hypochlorite (NaClO). google.com Similarly, 2-nitro-4-methylsulfonyl benzyl bromide can be oxidized with hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (B81510) (Na2WO4·H2O). google.com Following the oxidation, the crude product is typically purified by an acid-base workup, involving dissolution in an alkaline solution and subsequent acidification to precipitate the final product. google.com

The table below summarizes findings from various oxidative methods. google.com

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature | Yield |

| 2-nitro-4-methylsulfonyl benzyl chloride | 70% t-BuOOH | None | CH3CN | Reflux | 94.88% |

| 2-nitro-4-methylsulfonyl benzyl chloride | 10% NaClO | None | CH3CN | 40°C | 90.82% |

| 2-nitro-4-methylsulfonyl benzyl bromide | 30% H2O2 | Na2WO4·H2O | CH3CN | Reflux | 95.92% |

Nucleophilic Substitution and Subsequent Transformations

Nucleophilic aromatic substitution (SNA_r_) provides an alternative route to synthesizing the target compound and its precursors. This type of reaction is effective on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The synthesis can be envisioned starting from 2,4-Dinitrobenzoic acid. sigmaaldrich.comnih.gov In this pathway, a nucleophile displaces one of the functional groups on the aromatic ring. The presence of two nitro groups, which are powerful electron-withdrawing substituents, activates the ring for nucleophilic attack. wikipedia.orgbyjus.com Specifically, these groups at the ortho and para positions can stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com

In this proposed reaction, sodium methanesulfinate (B1228633) (NaSO2CH3) would serve as the source of the nucleophilic methanesulfinate ion (CH3SO2-). semanticscholar.org This ion would attack the aromatic ring, leading to the substitution of one of the nitro groups, most likely the one at the 4-position, to yield the desired 4-methylsulfonyl group. The carboxylate group is a deactivating group for this reaction, but the strong activation by the two nitro groups facilitates the substitution.

A documented synthetic route involves starting with 1-chloro-4-methyl sulfonyl benzene (B151609). quickcompany.in This multi-step process begins with the nitration of the starting material to introduce a nitro group at the 2-position, yielding 1-chloro-2-nitro-4-methyl sulfonyl benzene. quickcompany.in

The subsequent step involves a nucleophilic aromatic substitution where the chloride is displaced. The intermediate, 1-chloro-2-nitro-4-methyl sulfonyl benzene, is reacted with methyl cyanoacetate (B8463686) in the presence of a base like sodium hydroxide (B78521) within a dimethyl sulfoxide (B87167) (DMSO) solvent. quickcompany.in This reaction forms a sodium salt of methyl 2-cyano-2-(4-(methylsulfonyl)-2-nitrophenyl)acetate. quickcompany.in The final step, which is not fully detailed in the source but is chemically necessary, would involve the hydrolysis of both the ester and the nitrile groups, followed by decarboxylation to yield the target this compound.

Ester Hydrolysis Approaches to this compound

An alternative strategy for obtaining this compound is through the hydrolysis of its corresponding ester, methyl 4-methylsulfanyl-2-nitro-benzoate. nih.govnih.gov Ester hydrolysis is a fundamental organic reaction that can be carried out under either acidic or basic conditions. quora.com

In a typical base-catalyzed hydrolysis (saponification), the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide. orgsyn.org The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is generally irreversible as the resulting carboxylate anion is deprotonated in the basic medium. quora.com The reaction mixture is heated to ensure the completion of the saponification, after which the solution containing the sodium salt of the carboxylic acid is cooled and acidified with a strong mineral acid to precipitate the desired this compound. orgsyn.org

Acid-catalyzed hydrolysis is another option. This is the reverse of a Fischer esterification. bond.edu.au The ester is heated with a large excess of water in the presence of a catalytic amount of a strong acid. quora.com This reaction is an equilibrium process, and the use of excess water drives it toward the formation of the carboxylic acid and alcohol. quora.com

Mechanistic Investigations of Key Synthetic Steps

The oxidation of substituted toluene derivatives, such as 2-nitro-4-methylsulfonyl toluene, to the corresponding benzoic acids is a critical transformation. justia.comasianpubs.org The mechanism of this oxidation, particularly in the liquid phase, is understood to proceed through a free-radical pathway. researchgate.net The reaction is initiated by the formation of a benzyl radical from the toluene derivative. researchgate.net

This radical species reacts with an oxidant, leading to a sequence of intermediates. The typical pathway involves the progressive oxidation of the methyl group first to a benzyl alcohol, then to a benzaldehyde, and finally to the benzoic acid. mdpi.commdpi.com In catalytic systems, this can follow mechanisms like the Mars-van Krevelen (MVK) model, where the reactant is oxidized by lattice oxygen from a metal oxide catalyst. mdpi.com The process often requires catalysts, such as transition metal oxides (e.g., V2O5, CuO/Al2O3) or metal salts, to facilitate the reaction under manageable conditions. asianpubs.orggoogle.comgoogle.com The specific intermediates and the rate-determining step can vary depending on the catalyst and reaction conditions employed. mdpi.com

Understanding Nucleophilic Aromatic Substitution in Precursor Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds, including precursors to this compound. Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr reactions on an aromatic ring are possible when the ring is "activated" by the presence of strong electron-withdrawing groups. cdc.govlibretexts.org

The mechanism proceeds via a two-step addition-elimination pathway. First, a potent nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (typically a halide). This addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial and is significantly enhanced by electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the site of attack. libretexts.org These groups delocalize the negative charge of the intermediate, lowering the activation energy of the reaction. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product. nih.gov

A plausible and illustrative pathway for the synthesis of a direct precursor to this compound involves the SNAr reaction of 4-chloro-2-nitrobenzoic acid with a methylthiolate source, such as sodium thiomethoxide (NaSMe).

In this reaction, the aromatic ring of 4-chloro-2-nitrobenzoic acid is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the nitro group and the carboxylic acid group. The nitro group at the ortho position (C2) and the chloro leaving group at the para position (C4) relative to each other create a highly electrophilic site at C4. The thiomethoxide ion (CH₃S⁻) acts as the nucleophile, attacking the C4 carbon. The negative charge of the resulting Meisenheimer complex is effectively stabilized by resonance, with delocalization onto the oxygen atoms of the nitro group. Subsequent elimination of the chloride ion yields the desired this compound. The regioselectivity is controlled by the positions of the activating groups; the nitro group ortho to the leaving group provides the necessary electronic stabilization for the reaction to proceed efficiently. stackexchange.com

Catalytic Reaction Pathways and Optimization

The conversion of a methyl group on an activated aromatic ring to a carboxylic acid is a key transformation in the synthesis of this compound from its toluene precursor, 4-methylsulfanyl-2-nitrotoluene. This oxidation requires robust methods, and catalytic pathways are preferred for their efficiency and selectivity. While specific data on the oxidation of 4-methylsulfanyl-2-nitrotoluene is sparse, extensive research on analogous nitrotoluene derivatives provides a clear framework for this reaction, highlighting key catalysts, oxidants, and conditions that can be optimized for high yields.

The liquid-phase catalytic oxidation of nitrotoluenes is a well-established industrial method. These reactions typically employ a transition metal catalyst in the presence of a strong oxidant under elevated temperature and pressure. google.com Common catalysts include oxides and salts of manganese, cobalt, vanadium, and ruthenium. google.comguidechem.comgoogleapis.com The choice of oxidant is critical and includes nitric acid, air/oxygen, sodium dichromate, and hydrogen peroxide. guidechem.comorgsyn.orgresearchgate.net

Optimization of these reactions involves systematically varying several parameters to maximize the yield and purity of the resulting benzoic acid while minimizing side reactions and environmental impact. Key parameters for optimization include:

Catalyst System: The choice of metal catalyst and co-catalysts can significantly influence reaction rate and selectivity. For instance, vanadium pentoxide (V₂O₅) is a widely used catalyst for nitric acid oxidations. guidechem.com Mixed catalyst systems, such as MnO₂/RuO₄ or combinations of cobalt and manganese salts, have also been shown to be highly effective in air oxidation processes. google.comgoogleapis.com

Reaction Temperature and Pressure: These conditions are crucial for achieving a reasonable reaction rate. Oxidations are often carried out at temperatures between 100-180°C and pressures ranging from atmospheric to 20 bar. google.comgoogle.com Higher temperatures can increase the rate but may also lead to undesirable side products or decomposition.

Oxidant Concentration: The concentration of the oxidant, such as nitric acid, must be carefully controlled. A balance is needed to ensure complete conversion of the starting material without causing excessive oxidation or hazardous runaway reactions. google.comguidechem.com

Solvent: While some oxidations are performed in the absence of a solvent, using an appropriate solvent like acetic acid or water (in the form of dilute sulfuric or nitric acid) can improve solubility and heat transfer. guidechem.comgoogleapis.com

Detailed findings from studies on analogous nitrotoluene oxidations provide valuable insights into optimizing the synthesis of this compound.

| Starting Material | Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | Yield (%) |

| o-Nitrotoluene | MnO₂ / RuO₄ | O₂ | 100 | 0.1 | 89.1 |

| p-Nitrotoluene | None (Stoichiometric) | Na₂Cr₂O₇ / H₂SO₄ | >100 | Atmospheric | 82-86 |

| 4-Chloro-2-nitrotoluene (B43163) | Vanadium Pentoxide (V₂O₅) | 65% Nitric Acid | 160-170 | Atmospheric | >95 |

| p-Nitrotoluene | MnO₂ / N-Hydroxyphthalimide (NHPI) | Air (O₂) | 110 | 0.4 | 89 |

Table 1: Comparison of catalytic oxidation conditions and yields for various nitrotoluene derivatives, demonstrating methodologies applicable to the synthesis of this compound from its toluene precursor. google.comguidechem.comorgsyn.orgresearchgate.net

The data indicates that high yields can be achieved using different catalytic systems. For example, the oxidation of 4-chloro-2-nitrotoluene using a vanadium pentoxide catalyst with nitric acid affords the corresponding benzoic acid in over 95% yield. guidechem.com Similarly, aerobic (air-based) oxidation of p-nitrotoluene using a manganese dioxide and N-Hydroxyphthalimide (NHPI) co-catalyst system provides the product in 89% yield under relatively mild conditions. researchgate.net These established methods form a strong basis for developing an optimized, high-yield synthesis of this compound.

Derivatization Strategies and Functionalization of 4 Methylsulfanyl 2 Nitro Benzoic Acid

Esterification Reactions (e.g., Methyl 4-methylsulfonyl-2-nitrobenzoate synthesis)

The carboxylic acid group of 4-methylsulfanyl-2-nitro-benzoic acid is readily converted into its corresponding esters. Esterification is a fundamental derivatization strategy that can alter the compound's solubility, reactivity, and physical properties. A common example is the synthesis of Methyl 4-methylsulfonyl-2-nitrobenzoate.

This transformation can be achieved under mild conditions by reacting the parent acid with methanol in the presence of thionyl chloride. patsnap.com The reaction involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the methyl ester. The presence of the ortho-nitro group can introduce steric hindrance, which may influence the choice of esterification method and reaction conditions. chemicalbook.com Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a general method for producing esters, though conditions may need to be optimized for sterically hindered or electronically deactivated substrates. nih.gov

Table 1: Synthesis of Methyl 4-methylsulfonyl-2-nitrobenzoate

| Reactants | Reagents | Conditions | Product | Reference |

|---|

Reduction of the Nitro Group

The nitro group is a key functional handle that can be reduced to several other nitrogen-containing functionalities, most commonly an amine (NH2). The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis. derpharmachemica.com

Various reagents and methods can be employed for this reduction, offering different levels of chemoselectivity. researchgate.net

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with hydrogen gas is a common and efficient method. derpharmachemica.com

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) are classic reagents for converting nitroarenes to anilines. derpharmachemica.com

Selective Reagents: For substrates with other reducible functional groups (like esters or nitriles), chemoselective reagents are preferred. Tin(II) chloride (SnCl2·2H2O) in a solvent like ethanol or ethyl acetate is known to selectively reduce aromatic nitro groups without affecting other sensitive moieties. chemistrysteps.com

The reduction can also be controlled to yield intermediate products like hydroxylamines or azo compounds, depending on the chosen reagent and reaction conditions. researchgate.net For instance, zinc dust with ammonium chloride can reduce nitro compounds to hydroxylamines. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Product Functional Group | Notes | Reference(s) |

|---|---|---|---|

| H2, Pd/C (or Pt, Ni) | Amine (-NH2) | Common catalytic hydrogenation method. | derpharmachemica.com |

| Fe, Sn, or Zn with HCl | Amine (-NH2) | Classic metal/acid reduction. | derpharmachemica.com |

| SnCl2·2H2O | Amine (-NH2) | Highly chemoselective; tolerates esters, nitriles, etc. | chemistrysteps.com |

Substitution Reactions of the Methanesulfonyl Group

The methanesulfonyl (-SO2CH3) group is a strong electron-withdrawing group. While typically less reactive as a leaving group compared to halogens in nucleophilic aromatic substitution (SNAr) reactions, its displacement is possible under certain conditions. libretexts.orggoogle.com The reactivity of the aryl ring towards nucleophilic attack is significantly enhanced by the presence of other strong electron-withdrawing groups, such as the nitro group, particularly when they are positioned ortho or para to the leaving group. google.comgoogle.com

In this compound, the nitro group is ortho to the methanesulfonyl group, and the carboxylic acid (or its carboxylate form) is meta. This electronic arrangement activates the carbon atom attached to the sulfonyl group for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. google.com Although specific examples of substituting the methanesulfonyl group on this particular molecule are not prevalent, the principles of SNAr suggest that strong nucleophiles could displace the methylsulfinate anion (:SO2CH3⁻) under forcing conditions. nih.gov

Further Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile starting point for numerous other functional groups. Beyond esterification, it can be converted into amides, acid halides, and other derivatives.

Amide Formation: The most common method for amide synthesis involves activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with a primary or secondary amine. chemistrysteps.comresearchgate.net Reagents like thionyl chloride (SOCl2) or oxalyl chloride can be used for this activation. Direct coupling of the carboxylic acid with an amine using coupling reagents is also a standard procedure. Alternatively, there are methods for direct amide synthesis from nitro compounds, which serve as amine surrogates in one-pot procedures. nih.govorganic-chemistry.org

Decarboxylation: Under certain catalytic conditions, the carboxylic acid group can be removed entirely. For instance, a copper-catalyzed protodecarboxylation of 4-(methylsulfonyl)-2-nitrobenzoic acid has been reported, which provides a route to 1-(methylsulfonyl)-3-nitrobenzene. google.com

Table 3: Functionalization of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Functional Group | Reference(s) |

|---|---|---|---|

| Amide Formation | 1. SOCl22. R2NH | Amide (-CONR2) | chemistrysteps.comresearchgate.net |

Synthesis of Structurally Related Benzoic Acid Derivatives

The core structure of this compound can be altered to create a library of related compounds, enabling structure-activity relationship studies in various research contexts.

The synthesis of aryl sulfones often proceeds through the oxidation of the corresponding aryl thioether (-S-R). This allows for the synthesis of related derivatives where the sulfur atom is in a different oxidation state. For example, partial oxidation of the thioether precursor would yield the corresponding methylsulfinyl (-SOCH3) derivative. Various oxidizing agents, such as hydrogen peroxide or m-CPBA, can be used to convert sulfides to sulfoxides and then to sulfones.

The synthetic utility of this scaffold is expanded by the possibility of having different substituents in place of the nitro group or altering its position. The synthesis of these analogs often involves multi-step sequences starting from different substituted toluenes or benzoic acids.

Examples of structurally related benzoic acid derivatives include:

2-Chloro-4-(methylsulfonyl)benzoic acid: Here, the nitro group at the 2-position is replaced by a chlorine atom.

2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid: This derivative features a trifluoromethyl group at the 4-position and the methylsulfonyl group at the 2-position, reversing the substitution pattern and replacing the nitro group. researchgate.net

The synthesis of specifically substituted aromatic compounds can be complex due to regioselectivity issues in electrophilic aromatic substitution. Strategies such as the use of blocking groups can be employed to direct incoming substituents to a desired position. For example, a sulfonyl group can be temporarily introduced to block the para position, forcing an incoming group like a nitro group to add to the ortho position, and then the blocking group is removed.

Introduction of Halogen Substituents (e.g., 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid)

The introduction of halogen substituents, particularly fluorine, onto the aromatic ring of this compound derivatives represents a key strategy in modifying the compound's physicochemical properties. The resulting halogenated compounds can serve as important intermediates in the synthesis of various biologically active molecules. The synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a notable example of such a derivatization.

The synthetic pathway to 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid typically involves a multi-step process. The initial precursor, this compound, first undergoes oxidation of the methylsulfanyl group to a methylsulfonyl group. This is a crucial step as the electron-withdrawing nature of the resulting sulfonyl group, in conjunction with the nitro group, directs the regioselectivity of the subsequent halogenation step.

The oxidation of the thioether to the sulfone can be achieved using various oxidizing agents. Following the formation of 4-(methylsulfonyl)-2-nitrobenzoic acid, the introduction of the fluorine atom is accomplished through an electrophilic fluorination reaction.

Regioselectivity of Fluorination: The position of the incoming fluorine atom on the benzene (B151609) ring is dictated by the directing effects of the existing substituents. Both the methylsulfonyl (-SO₂CH₃) and the nitro (-NO₂) groups are strong electron-withdrawing groups and are meta-directing. Therefore, they direct the electrophilic attack to the positions meta to themselves. In the case of 4-(methylsulfonyl)-2-nitrobenzoic acid, the positions meta to the nitro group are C4 and C6, and the positions meta to the methylsulfonyl group are C2 and C6. The position C5 is meta to both the nitro group (at C2) and the methylsulfonyl group (at C4), making it the most electronically favorable site for electrophilic substitution.

Electrophilic Fluorination: A common and effective reagent for electrophilic fluorination is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. This reagent is favored for its stability, safety, and efficiency in fluorinating a wide range of substrates under relatively mild conditions.

The proposed reaction for the synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is as follows:

Step 1: Oxidation of this compound The starting material is oxidized to form 4-(Methylsulfonyl)-2-nitrobenzoic acid.

Step 2: Electrophilic Fluorination 4-(Methylsulfonyl)-2-nitrobenzoic acid is then subjected to electrophilic fluorination, typically using Selectfluor® in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water or an acidic medium, to yield the desired product, 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.

The reaction conditions, such as temperature and reaction time, would be optimized to ensure high yield and purity of the final product.

Detailed Research Findings:

While a specific, detailed experimental procedure for the synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid from this compound is not extensively documented in publicly available literature, the principles of organic synthesis allow for a highly probable synthetic route. The synthesis of the precursor, 4-(methylsulfonyl)-2-nitrobenzoic acid, is well-established. For instance, it can be prepared by the oxidation of 2-nitro-4-methylsulfonyltoluene.

The subsequent electrophilic fluorination is a standard transformation in medicinal chemistry for the introduction of fluorine atoms to aromatic rings. The strong meta-directing influence of both the nitro and methylsulfonyl groups provides a strong theoretical basis for the regioselective fluorination at the C5 position.

Advanced Spectroscopic and Structural Elucidation of 4 Methylsulfanyl 2 Nitro Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific spectral data for 4-Methylsulfanyl-2-nitro-benzoic acid is not widely published, a detailed analysis can be inferred from the known effects of its constituent functional groups on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the aromatic protons and the methyl protons. The aromatic region would show a complex splitting pattern due to the three protons on the substituted ring. The proton ortho to the carboxylic acid group (C6-H) would likely appear as a doublet, influenced by the adjacent C5-H. The proton ortho to the nitro group (C3-H) would also be expected to be a doublet. The proton situated between the methylsulfanyl and carboxylic groups (C5-H) would likely present as a doublet of doublets. The electron-withdrawing nature of the nitro and carboxyl groups, along with the sulfur-containing group, would cause these aromatic protons to be significantly deshielded, shifting their signals downfield. The methyl protons of the methylsulfanyl group (-SCH₃) would appear as a sharp singlet, typically in the range of 2.4-2.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. It is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing above 165 ppm. The aromatic carbons would resonate in the 120-150 ppm range, with their exact shifts influenced by the attached substituents. The carbon attached to the nitro group (C2) and the carbon attached to the methylsulfanyl group (C4) would have their chemical shifts significantly affected. The methyl carbon of the methylsulfanyl group would appear as a single peak in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a prediction based on analogous compounds and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | >10 (broad singlet) | >165 | - |

| -SCH₃ | ~2.5 | ~15-20 | Singlet |

| Aromatic C-H | 7.5 - 8.5 | 120 - 150 | Multiplets/Doublets |

| Aromatic Quaternary C | - | 120 - 150 | - |

X-ray Crystallography for Solid-State Structure Analysis

Dihedral Angles and Conformational Analysis

The analysis of Methyl 4-methylsulfonyl-2-nitrobenzoate reveals important conformational details. nih.govresearchgate.netnih.gov The molecule is not planar, a consequence of steric hindrance between the bulky substituents on the benzene ring.

Key dihedral angles determine the spatial orientation of the substituent groups relative to the benzene ring:

The dihedral angle between the nitro group (-NO₂) and the benzene ring is 21.33 (19)°. nih.govresearchgate.netnih.gov This twisting is a common feature in ortho-substituted nitrobenzenes and serves to alleviate steric strain.

The dihedral angle between the carboxylate group (-COOCH₃) and the benzene ring is a significant 72.09 (17)°. nih.govresearchgate.netnih.gov This large angle indicates that the carboxylate group is substantially twisted out of the plane of the aromatic ring, which minimizes steric interactions with the adjacent nitro group.

This non-planar conformation has significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Intermolecular Interactions and Crystal Packing

Table 2: Crystallographic Data for Methyl 4-methylsulfonyl-2-nitrobenzoate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO₆S | nih.gov |

| Molecular Weight | 259.23 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | - |

| Dihedral Angle (Nitro group vs. Benzene ring) | 21.33 (19)° | nih.govresearchgate.netnih.gov |

| Dihedral Angle (Carboxylate group vs. Benzene ring) | 72.09 (17)° | nih.govresearchgate.netnih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound, the calculated molecular weight is 245.21 g/mol , and its monoisotopic mass is 244.99940812 Da. nih.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 245. The fragmentation pattern would be complex, reflecting the different functional groups present. Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion at m/z 228.

Loss of a carboxyl group (•COOH): This fragmentation would result in an [M-45]⁺ ion at m/z 200.

Loss of a nitro group (•NO₂): Cleavage of the C-N bond would produce an [M-46]⁺ ion at m/z 199.

Cleavage related to the methylsulfanyl group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the sulfanyl (B85325) group, or more complex rearrangements.

The relative abundance of these fragment ions provides a fingerprint that can be used for the identification and structural confirmation of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

N-O Stretches: Two distinct bands are characteristic of the nitro group: a strong asymmetric stretching band around 1530-1560 cm⁻¹ and a symmetric stretching band around 1345-1385 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

S=O Stretches: If the methylsulfanyl group is oxidized to a sulfoxide (B87167) or sulfone, strong S=O stretching bands would appear in the 1050 cm⁻¹ and 1150-1350 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitro-substituted aromatic ring acts as a strong chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions of the aromatic system, which are likely to be red-shifted (shifted to longer wavelengths) due to the presence of the electron-withdrawing nitro and carboxyl groups and the electron-donating methylsulfanyl group. Weaker n → π* transitions associated with the nitro and carbonyl groups may also be observed.

Computational Chemistry and Theoretical Studies on 4 Methylsulfanyl 2 Nitro Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. For 4-Methylsulfanyl-2-nitro-benzoic acid, DFT calculations would provide a detailed picture of its electron distribution and energy levels, which are fundamental to understanding its chemical behavior.

The primary goal of a DFT study on this molecule would be to calculate its ground-state electronic energy and the spatial distribution of its electron density. From this, several key properties can be derived:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Reactivity Descriptors: DFT allows for the calculation of an electrostatic potential (ESP) map, which visualizes electron-rich and electron-poor regions of the molecule. For this compound, the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups would create significant electron-deficient (blue) regions, while the methylsulfanyl (-SCH₃) group and oxygen atoms would be electron-rich (red). This mapping helps predict sites susceptible to electrophilic or nucleophilic attack.

These calculations would enable a quantitative prediction of the molecule's reactivity, guiding synthetic efforts and explaining its behavior in chemical reactions.

Illustrative DFT-Calculated Properties for this compound This table contains hypothetical data for illustrative purposes to show what a typical DFT analysis would yield.

| Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| Energy of LUMO | -2.1 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior and conformational flexibility over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

This type of study would involve placing a model of the molecule into a simulated environment, typically a "box" of solvent molecules like water or an organic solvent, to mimic solution-phase conditions. The simulation would then track the atomic trajectories over a period ranging from nanoseconds to microseconds.

The key insights from MD simulations would be:

Conformational Analysis: The simulation would reveal the different spatial arrangements (conformers) the molecule can adopt due to rotations around its single bonds—specifically the C-COOH, C-NO₂, and C-SCH₃ bonds.

Stable Conformers: By analyzing the potential energy of the molecule throughout the simulation, researchers can identify the most stable and frequently occurring conformations.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how intermolecular forces, such as hydrogen bonding between the carboxylic acid group and water, influence the molecule's shape and dynamics.

Understanding the accessible conformations is critical, as the specific shape of a molecule can dictate its ability to interact with other molecules, such as binding to a biological target or participating in a chemical reaction.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a level of detail that is often impossible to observe experimentally. For this compound, this could involve modeling reactions such as the reduction of the nitro group or a nucleophilic substitution on the aromatic ring.

The process involves:

Identifying Reactants and Products: The starting structures (reactants) and final structures (products) of the proposed reaction are computationally optimized.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Sophisticated algorithms are used to find this unstable structure.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

By mapping this pathway, researchers can gain a fundamental understanding of the reaction mechanism. This analysis can confirm or refute a proposed mechanism and explain why certain products are formed over others. The insights from such modeling are invaluable for optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Intermediates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity, which could be biological (e.g., enzyme inhibition) or chemical (e.g., reaction rate).

A QSAR study involving intermediates related to this compound would proceed as follows:

Data Set Collection: A series of structurally similar molecules (analogs or intermediates) would be required, along with experimentally measured data on their activity.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the observed activity.

If a reliable QSAR model were developed, it could be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. This predictive power makes QSAR a valuable tool in fields like drug discovery and materials science for prioritizing which molecules to synthesize and test, thereby saving time and resources.

Illustrative Molecular Descriptors for QSAR Modeling This table shows examples of descriptors that would be calculated for a series of compounds in a QSAR study.

| Descriptor | Description | Relevance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to the size and bulk of the molecule. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the molecule's hydrophobicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms (e.g., O, N) in the molecule. | Correlates with a molecule's ability to form hydrogen bonds and permeate biological membranes. |

| Number of Rotatable Bonds | The count of single bonds that allow free rotation. | Indicates the conformational flexibility of the molecule. |

Applications of 4 Methylsulfanyl 2 Nitro Benzoic Acid in Advanced Organic Synthesis

Role as an Intermediate in Agrochemical Synthesis (e.g., Mesotrione)

A primary and commercially significant application of this compound is in the production of agrochemicals. google.com Specifically, its oxidized form, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), is a crucial precursor in the synthesis of mesotrione (B120641), a selective herbicide used for pre- and post-emergence control of broadleaf weeds in crops like maize. google.comgoogle.com

Table 1: Key Synthetic Steps for Mesotrione from NMSBA

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA), Thionyl chloride | Conversion of carboxylic acid to acid chloride | 2-Nitro-4-methylsulfonylbenzoyl chloride |

| 2 | 2-Nitro-4-methylsulfonylbenzoyl chloride, 1,3-Cyclohexanedione (B196179) | Acylation to form an enol ester | 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one |

| 3 | Enol ester intermediate, Base, Cyanide ion source | Rearrangement reaction | Mesotrione |

Applications in Pharmaceutical Precursor Synthesis

The unique chemical structure of 4-methylsulfanyl-2-nitro-benzoic acid and its derivatives makes it a versatile scaffold for creating more complex molecules with potential therapeutic value. ontosight.ai

Precursors for Antimicrobials and Anti-inflammatory Agents

Benzoic acid derivatives containing nitro and sulfonyl groups have been explored for their potential as intermediates in the synthesis of drugs, including antimicrobial and anti-inflammatory agents. ontosight.ai The reactivity of the nitro group and the carboxylic acid allows for various chemical modifications, providing a platform for developing a diverse range of pharmaceutical compounds. While specific drugs derived directly from this compound are not extensively documented in mainstream applications, its potential as a starting material in medicinal chemistry research is recognized. ontosight.ai

Development of Prodrugs (e.g., certain nitrobenzoic acid derivatives)

The concept of prodrugs—inactive compounds that are metabolized into active drugs in the body—is a key strategy in drug development to improve factors like absorption and targeted delivery. Nitrobenzoic acid derivatives are of interest in this area. Studies have shown that esterified benzoic acids can act as prodrugs, potentially diffusing more easily through cell membranes due to increased lipophilicity. chemicalbook.com Once inside the target cell, such as a bacterium, native enzymes like esterases can hydrolyze the ester, releasing the active, acidic form of the drug. chemicalbook.comwikipedia.org This approach is particularly attractive for targeting pathogens like Mycobacterium tuberculosis, which possesses a variety of esterase enzymes. chemicalbook.com While not specific to this compound, this research highlights the potential of the broader class of nitrobenzoic acids in prodrug design. chemicalbook.comwikipedia.org

Synthesis of Cardiotonic Drug Intermediates (e.g., Sulmazole and Isomazole analogues, 2-methoxy-4-(methylsulfanyl)benzoic acid)

Derivatives of 4-methylsulfanyl-benzoic acid are important intermediates in the synthesis of cardiotonic drugs, which are used to increase the force of heart contractions. For instance, 2-methoxy-4-(methylsulfanyl)benzoic acid is a known intermediate in the preparation of drugs like Sulmazole and Isomazole. ontosight.ai Synthetic routes have been developed to produce this key intermediate, showcasing the importance of the methoxy- and methylsulfanyl-substituted benzoic acid core in this class of pharmaceuticals. ontosight.ai This establishes a clear link for the potential use of this compound as a precursor for synthesizing analogues of these cardiotonic agents, which would involve chemical transformations of the nitro group.

Utility in Material Science as a Building Block (e.g., polymers)

In material science, there is growing interest in using well-defined organic molecules as building blocks for creating polymers and other advanced materials with specific properties. ontosight.aiontosight.ai Benzoic acid derivatives, including 4-methylsulfonyl-2-nitrobenzoic acid, are considered for such applications. ontosight.ai The presence of multiple functional groups—the carboxylic acid and the nitro group—offers reactive sites for polymerization reactions. For example, the carboxylic acid can be used in condensation polymerizations to form polyesters or polyamides. The nitro group can also be chemically modified, for instance, by reduction to an amine group, providing an additional reactive site for creating complex polymer architectures. This versatility makes it a candidate for designing functional materials for various technological applications. chemicalbook.com

Development of Novel Reagents and Catalysts (e.g., doping in sensors)

A recent and innovative application of 4-methylsulfonyl-2-nitrobenzoic acid (MSNBA) is in the development of advanced chemical sensors. A 2024 study detailed the successful electrochemical synthesis of a polypyrrole film doped with MSNBA. bohrium.com This doped polymer film was engineered to function as a novel fluorimetric sensor for the highly sensitive detection of copper ions (Cu²+). bohrium.com

The research demonstrated that the incorporation of MSNBA as a dopant within the electroactive polypyrrole chain was effective. bohrium.com When tested, the resulting sensor exhibited a notable quenching of its fluorescence in the presence of copper (II) ions, allowing for quantitative detection. bohrium.com This work highlights the utility of MSNBA not just as a synthetic intermediate, but as a functional component that can impart specific chemical sensing properties to a material, opening avenues for its use in environmental monitoring and analytical chemistry. bohrium.com

Environmental and Green Chemistry Aspects of 4 Methylsulfanyl 2 Nitro Benzoic Acid Synthesis

Development of Eco-Friendly Synthetic Routes

A primary focus of green chemistry in the synthesis of 4-Methylsulfanyl-2-nitro-benzoic acid is the minimization of hazardous waste. Traditional oxidation methods are major sources of pollution. For instance, the use of potassium permanganate (B83412) generates manganese dioxide (MnO2) residue, which is difficult to process, while sodium dichromate methods produce toxic chromium waste. electrochemsci.orggoogle.com Nitric acid oxidation, a common industrial method, is notorious for releasing large quantities of toxic nitrogen oxide (NOx) gases and creating significant volumes of acidic wastewater that require extensive treatment. google.comgoogle.com

Modern synthetic approaches have successfully addressed these issues by replacing hazardous reagents with cleaner alternatives.

Hydrogen Peroxide as a Clean Oxidant : The use of hydrogen peroxide (H₂O₂) is a significant advancement, as its primary byproduct is water. google.comasianpubs.org While early applications of H₂O₂ required large excesses (nearly 30 times the amount of raw material), leading to diluted wastewater streams, newer methods utilize it more efficiently in the presence of catalysts. google.com This greatly reduces the generation of hazardous byproducts compared to older methods. google.comasianpubs.org

Air and Oxygen Oxidation : Liquid-phase air oxidation represents another green alternative, though it can present challenges in achieving high yields and may require specialized equipment. patsnap.comgoogle.com An improved approach involves using oxygen in a closed system, which can be combined with other reagents like nitric acid to enhance efficiency while minimizing the release of waste gases. google.com

The following table compares the waste output of a conventional oxidation method with a more modern, eco-friendly approach.

| Oxidation Method | Wastewater Generated (per unit of product) | Solid Waste Residue (per unit of product) | Primary Byproducts of Concern | Source |

|---|---|---|---|---|

| Potassium Permanganate Oxidation | ~900 kg | ~5 kg | Manganese Dioxide (MnO₂) | google.com |

| Catalytic Oxidation with O₂/Nitric Acid | ~158 kg | None | Reduced volume of acidic wastewater | google.com |

Solvents are a major contributor to the environmental footprint of chemical processes. Traditional syntheses of this compound often employed large volumes of concentrated sulfuric acid as the reaction medium. google.com This results in the generation of substantial quantities of acidic wastewater, posing a significant disposal and treatment challenge.

Green synthetic routes have focused on reducing solvent volume and implementing recycling protocols.

Reduced Sulfuric Acid : Catalytic methods have been developed that greatly decrease the required amount of sulfuric acid, in some cases by a factor of nearly 20 compared to older H₂O₂-based methods. google.comgoogle.com This directly translates to a lower volume of acidic effluent.

Alternative Solvent Systems : Research has explored the use of other solvents to move away from highly corrosive and hazardous strong acids. Acetonitrile (B52724) (CH₃CN) has been used as a solvent in certain oxidation steps, offering different recovery and recycling possibilities. google.com Furthermore, the use of aliphatic carboxylic acids has been proposed as a medium for air oxidation processes.

Solvent Recovery : The ability to recover and reuse solvents and other liquid reagents is a cornerstone of sustainable synthesis. In some nitric acid oxidation processes, the spent nitric acid can be recovered, concentrated, and reused, preventing its disposal as waste. chemicalbook.com

The development of efficient and recyclable catalysts is crucial for creating environmentally friendly synthetic pathways. Catalysts can enable reactions to proceed under milder conditions and with greater selectivity, reducing energy consumption and byproduct formation.

Recyclable Heterogeneous Catalysts : A significant improvement over homogenous catalysts (which are difficult to separate from the product) is the use of solid, heterogeneous catalysts. The CuO/Al₂O₃ catalyst used for H₂O₂ oxidation is an example of a system that can be physically separated from the reaction mixture by filtration and potentially reused, minimizing waste. google.comasianpubs.org

Transition Metal Catalysts : While catalysts like vanadium pentoxide (V₂O₅) are effective in promoting oxidation, the toxicity of vanadium is a concern. google.comchemicalbook.com This has driven research towards catalysts based on less toxic and more abundant metals. The use of sodium tungstate (B81510) (Na₂WO₄·H₂O) represents another catalytic approach being explored to enhance reaction efficiency. google.com

Avoiding Heavy Metals : A key goal is to move away from catalysts containing toxic heavy metals like chromium, which were used in early oxidation methods. electrochemsci.org The development of systems based on copper or iron is a step in this direction. Research is also progressing towards metal-free catalytic systems, which would completely eliminate the risk of heavy metal contamination in waste streams. researchgate.net

Process Intensification and Efficiency Improvements

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this involves optimizing reaction parameters to boost yields, shorten reaction times, and lower energy inputs, all of which contribute to a more sustainable process. google.compatsnap.com

Higher yields and purity are fundamental to green chemistry as they signify a more efficient conversion of raw materials into the desired product, thereby generating less waste. Many traditional methods for synthesizing this compound suffered from low yields or the formation of impurities that required extensive purification steps. trea.com

Recent research has led to significant improvements. For example, redesigning the synthetic route to proceed through a 2-nitro-4-methylsulfonyl halogenated toluene (B28343) intermediate allows for high-purity product with yields often exceeding 95%. google.com Another optimized process using a transition metal oxide catalyst in a closed-oxygen system reports a yield of 95.3% with a product purity of over 98%. google.com In contrast, some older catalytic methods reported yields as low as 40%. google.com A method employing a CuO/Al₂O₃ catalyst with hydrogen peroxide achieves a yield of 79.6% after accounting for the recovery of unreacted starting material. google.com These gains in efficiency mean that fewer resources are consumed and less waste is generated per unit of product.

The following table summarizes yields and purities achieved through various synthetic methods.

| Synthetic Method | Reported Yield | Product Purity | Key Features | Source |

|---|---|---|---|---|

| Oxidation via Halogenated Intermediate | 95.92% | High | Redesigned route, clean production | google.com |

| Catalytic Oxidation with O₂/Nitric Acid | 95.3% | >98% | Reduced waste, high purity | google.com |

| CuO/Al₂O₃ Catalyzed H₂O₂ Oxidation | 79.6% (after raw material recovery) | Not specified | Recyclable catalyst and raw material | google.com |

| Vanadium/Cerium Catalyzed H₂O₂ Oxidation | ~40% | Not specified | Reduced H₂O₂ usage but lower yield | google.com |

Shortening reaction times and lowering reaction temperatures are direct ways to reduce the energy consumption of a chemical process. Many of the newer, more efficient synthetic methods for this compound also offer advantages in this area.

Recycling of Unreacted Starting Materials

The primary unreacted starting material targeted for recycling is 2-nitro-4-methylsulfonyltoluene. Various synthesis protocols are designed to maximize the conversion of this substrate, but complete conversion is often not practical or economical. Therefore, efficient methods for its recovery from the product mixture have been developed.

Detailed research findings indicate that the reaction is often monitored by liquid chromatography until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below a certain threshold, such as 1%. chemicalbook.com Following the reaction, the product, 2-nitro-4-methylsulfonylbenzoic acid, is typically precipitated and separated by filtration. The remaining filtrate, or mother liquor, contains the unreacted starting material, catalysts, and solvents.

Further detailed procedures describe the recovery of specific components from the reaction medium. In a process utilizing nitric acid for oxidation, it has been demonstrated that the acid can be effectively recovered from the mother liquor after the product has been filtered out. One study specifies that from an initial 230 g of 68% nitric acid used, 205 g of 60% nitric acid was recovered. chemicalbook.com This recovered acid can be concentrated and reused, significantly reducing the consumption of fresh reagents and minimizing acidic waste streams. chemicalbook.com

The following table summarizes the reported yields in synthesis processes that incorporate the recycling of unreacted starting materials.

| Starting Material Recycled | Method of Recycling | Reported Yield | Reference |

| 2-nitro-4-methylsulfonyltoluene | Simple treatment and reuse | 78.3% | asianpubs.org |

| Mother Liquor/Filtrate | Direct reuse in subsequent reactions | 90.6% | google.com |

| Mother Liquor/Filtrate | Direct reuse in subsequent reactions | 92.41% | google.com |

| Nitric Acid | Recovery from mother liquor, followed by concentration and reuse | Not specified | chemicalbook.com |

These findings underscore the importance of integrating recycling loops within the synthesis of this compound. By recovering and reusing unreacted starting materials and other process chemicals, the environmental footprint of the synthesis is reduced, and the process becomes more cost-effective and sustainable.

Analytical Method Development for Research on 4 Methylsulfanyl 2 Nitro Benzoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For MSNBA, both high-performance liquid chromatography and gas chromatography are valuable techniques, each with specific applications.

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis and purity assessment of non-volatile compounds like 4-Methylsulfanyl-2-nitro-benzoic acid. Reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this compound. colostate.edu

A typical RP-HPLC method for MSNBA can be developed using a C18 column. nih.gov The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing an acid like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. colostate.educhromforum.org Detection is commonly performed using a UV detector, as the nitro and benzene (B151609) chromophores in the molecule allow for strong absorbance at specific wavelengths. nih.govspkx.net.cn The method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies. colostate.edu

The table below outlines a typical set of starting parameters for an HPLC method for this compound, based on methods for similar benzoic acid derivatives. sigmaaldrich.comnih.govchemicalbook.comresearchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | The organic/aqueous ratio is adjusted to control retention time. Acid suppresses ionization of the carboxyl group. colostate.edu |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for efficient separation. |

| Detection Wavelength | ~254 nm | Utilizes the UV absorbance of the nitroaromatic system for detection. nih.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, has low volatility and is not suitable for direct GC analysis. colostate.edurestek.com To overcome this, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative, typically an ester or a silyl (B83357) ester. restek.comnih.goviajpr.com

Esterification: This is a common derivatization technique where the carboxylic acid is converted to its corresponding ester, such as a methyl ester. This can be achieved by reacting MSNBA with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl). nih.govyoutube.com The resulting this compound methyl ester is significantly more volatile and can be readily analyzed by GC. chemicalbook.com

Silylation: Another effective method is silylation, where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. nih.goviajpr.com The resulting TMS ester is thermally stable and volatile, making it ideal for GC-MS analysis. researchgate.netnih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5MS) and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

| Derivatization Method | Reagents | Typical Reaction Conditions |

|---|---|---|

| Esterification (Methylation) | Methanol with Boron Trifluoride (BF₃) or HCl catalyst | Heat at 60-100 °C for a specified time (e.g., 20-60 min). nih.govyoutube.com |

| Silylation | BSTFA or MSTFA, often with a catalyst like TMCS (1%) | Heat at 60-75 °C for 30-60 minutes in an anhydrous solvent. sigmaaldrich.comnih.gov |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and rapid method for the quantitative analysis of MSNBA, particularly for determining concentration in solutions. The method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. The presence of the nitro group and the benzene ring conjugated system results in characteristic absorption maxima.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known MSNBA concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. While specific studies detailing a spectrophotometric method for MSNBA are not widely published, a method can be readily developed based on the known properties of nitroaromatic compounds.

| Parameter | Description |

|---|---|

| Principle | Measurement of UV light absorbance, governed by the Beer-Lambert Law. |

| Solvent | A solvent that does not absorb in the analytical wavelength range, such as ethanol, methanol, or buffered aqueous solutions. |

| Wavelength of Maximum Absorbance (λmax) | Estimated to be in the UV region (e.g., 215-260 nm) based on the nitrobenzoic acid chromophore. |

| Quantification | A calibration curve is generated by plotting absorbance vs. concentration for a series of standards. |

Sensor Development for Detection (e.g., fluorimetric sensors doped with MSNBA)

Advanced analytical methods include the development of specialized sensors for the detection of specific analytes. Research has shown that this compound (referred to as MSNBA or 4-methylsulfonyl-2-nitrobenzoic acid in some literature) can be incorporated into sensor materials. nih.gov

A notable example is the creation of a novel fluorimetric sensor based on a polypyrrole film doped with MSNBA. This sensor was developed for the sensitive detection of copper (Cu²⁺) ions. nih.gov The sensor is synthesized electrochemically, embedding the MSNBA dopant within the electroactive polypyrrole chain. The resulting polymer exhibits fluorescence, with specific excitation and emission peaks. nih.gov

The detection mechanism is based on fluorescence quenching. When the sensor is exposed to copper (II) ions, a significant decrease in its fluorescence intensity is observed. nih.gov This quenching effect is concentration-dependent, allowing for the quantitative determination of Cu²⁺. The study of the quenching mechanism using the Stern-Volmer equation indicated a combination of both dynamic and static quenching processes. nih.gov This application demonstrates the utility of MSNBA not just as an analyte to be measured, but as a functional component in the development of new analytical tools for detecting other substances like heavy metal ions. nih.gov

| Sensor Property | Finding | Reference |

|---|---|---|

| Sensor Material | Polypyrrole film electrochemically doped with MSNBA. | nih.gov |

| Target Analyte | Copper (II) ions (Cu²⁺). | nih.gov |

| Detection Principle | Fluorescence quenching upon interaction with Cu²⁺. | nih.gov |

| Excitation Peak | ~345 nm (solid state), ~346 nm (in DMF solution). | nih.gov |

| Emission Peak | ~401 nm (solid state), ~403 nm (in DMF solution). | nih.gov |

| Linear Range for Cu²⁺ Detection | 0–5.4 μM. | nih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Process Innovation

The current synthesis of 4-Methylsulfanyl-2-nitro-benzoic acid, more commonly referred to in literature as its oxidized form, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), primarily involves the oxidation of 2-nitro-4-methylsulfonyltoluene. google.comasianpubs.orgjustia.com While existing methods have proven effective, there is considerable scope for innovation to improve yield, reduce costs, and enhance safety and environmental performance.

Future research should target the development of novel catalytic systems. For instance, the use of transition metal oxides as catalysts with oxygen or air as the primary oxidant presents a promising alternative to stoichiometric oxidants like potassium permanganate (B83412), which generate significant waste. google.com A patented method utilizes a transition metal oxide catalyst in a sulfuric acid medium, introducing oxygen to achieve a yield of over 90%. google.com Another approach employs a CuO/Al2O3 catalyst with hydrogen peroxide as the oxidant, reaching a yield of 78.3% and allowing for the recycling of unreacted starting material. asianpubs.org

Process innovation can also be achieved through the intensification of reaction conditions, such as using specialized reactors like those with self-priming stirrers to improve gas-liquid mass transfer, which is crucial in oxidation reactions. google.com Exploring alternative starting materials and synthetic pathways, such as the route from p-toluenesulfonyl chloride through methylation, halogenation, nitration, and final oxidation, could also unlock new efficiencies. google.com

Table 1: Comparison of Synthetic Methods for 2-Nitro-4-methylsulfonylbenzoic Acid

| Starting Material | Oxidant/Catalyst | Solvent/Medium | Reaction Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| 2-nitro-4-methylsulfonyltoluene | Nitric Acid / Oxygen / Transition Metal Oxide | Sulfuric Acid | 130-170 °C, 5-10h, 0-1.6MPa | 88.7-90.6% | Low cost, reduced waste, easy to control | google.com |

| 2-nitro-4-methylsulfonyltoluene | Hydrogen Peroxide / CuO/Al2O3 | Strong Acid System | Optimized temperature and reactant ratio | 78.3% | Recyclable starting material, improved safety, reduced oxidant usage | asianpubs.org |